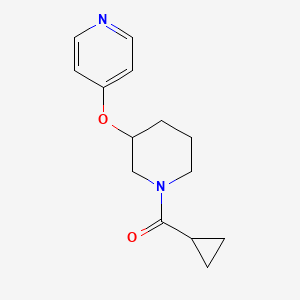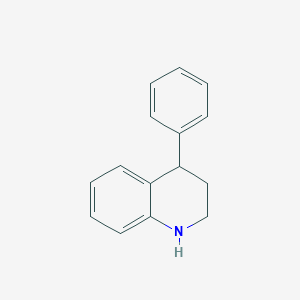
4-Phenyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline core structure with a phenyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-1,2,3,4-tetrahydroquinoline is the autophagy process in liver cells . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis.
Mode of Action
This compound interacts with its target by inhibiting the autophagy process . This inhibition results in a decrease in the expression of autophagy-related proteins, such as Beclin-1 and LC3B .
Biochemical Pathways
The compound affects the autophagy pathway in liver cells . By inhibiting autophagy, it prevents the degradation and recycling of cellular components, which can lead to changes in cellular metabolism and function. The downstream effects of this inhibition include a decrease in liver apoptosis and a reduction in liver fibrosis .
Pharmacokinetics
It is also predicted to be an inhibitor of Cytochrome P450 1A2 and 2D6, enzymes that are involved in drug metabolism .
Result of Action
The inhibition of autophagy by this compound leads to a significant decrease in liver apoptosis and a reduction in liver fibrosis . This suggests that the compound has hepatoprotective properties, protecting the liver from damage and fibrosis .
Action Environment
The action of this compound is likely influenced by various environmental factors For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. It is recommended to store the compound in a dark place, sealed in dry, at room temperature .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have hepatoprotective properties, potentially due to its interaction with autophagy-related proteins, Beclin-1 and LC3B .
Cellular Effects
In terms of cellular effects, 4-Phenyl-1,2,3,4-tetrahydroquinoline has been shown to have hepatoprotective properties in carbon tetrachloride-induced liver damage and fibrosis in rats . It appears to lower transaminases, preserve liver tissue integrity, and mitigate oxidative stress and inflammation . Moreover, it has been suggested to decrease liver apoptosis by affecting the expression of apoptotic genes BAX and BCL2 .
Molecular Mechanism
It has been suggested that its hepatoprotective properties may be due to the inhibition of autophagy in liver cells . This could be achieved through its interaction with autophagy-related proteins, Beclin-1 and LC3B .
Temporal Effects in Laboratory Settings
It has been shown to have long-term hepatoprotective effects in rats
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been shown to have hepatoprotective effects at a dose of 25 mg/kg body weight
Metabolic Pathways
It has been suggested that it may interact with various enzymes and cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Another method includes the use of dimethoxymethane and phenylethylamine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has shown potential as an anticancer, antibacterial, and antiviral agent.
Industry: It is utilized in the development of dyes, antioxidants, and corrosion inhibitors
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the phenyl group at the fourth position.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure with the phenyl group at the second position instead of the fourth.
4-Phenylquinoline: An oxidized form of 4-Phenyl-1,2,3,4-tetrahydroquinoline
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the fourth position enhances its stability and reactivity compared to other tetrahydroquinoline derivatives .
Eigenschaften
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVNAMKBJHWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30290-78-9 |
Source


|
| Record name | 4-phenyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
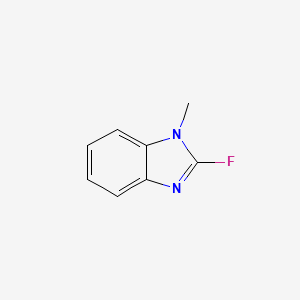
![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B3012474.png)
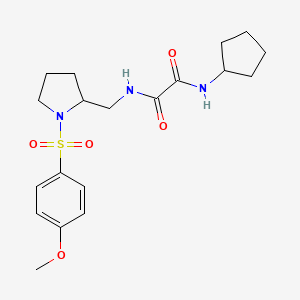
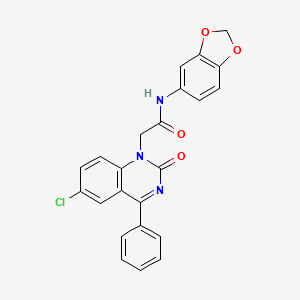
![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)
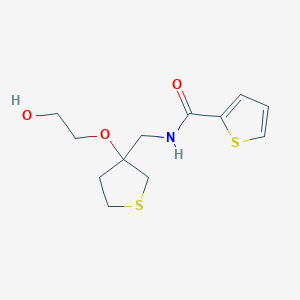
![tert-butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)
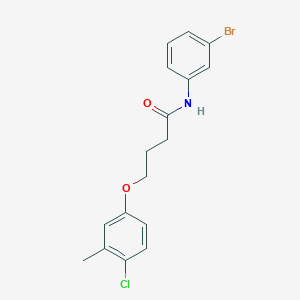
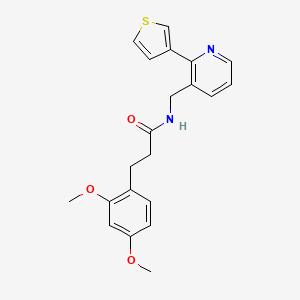
![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B3012489.png)
